Methyl 4-methylquinoline-2-carboxylate
Overview
Description
Methyl 4-methylquinoline-2-carboxylate is a quinoline derivative, a class of compounds known for their diverse applications in medicinal, synthetic organic chemistry, and industrial chemistry . Quinolines are nitrogen-containing bicyclic compounds widely found in nature and utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics .
Preparation Methods
The synthesis of Methyl 4-methylquinoline-2-carboxylate typically involves the condensation of p-nitroaniline, benzaldehyde derivatives, and phenylacetylene under air atmosphere, room temperature, and constant stirring using anhydrous acetonitrile as solvent . This method is efficient and environmentally benign, making it suitable for industrial production .
Chemical Reactions Analysis
Methyl 4-methylquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-2-carboxylic acids.
Reduction: Reduction reactions can convert it into different quinoline derivatives with potential biological activities.
Substitution: Substitution reactions, such as nucleophilic and electrophilic substitutions, are common for quinoline derivatives. Common reagents used in these reactions include aromatic aldehydes, acetic anhydride, and piperidine.
Scientific Research Applications
Methyl 4-methylquinoline-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives.
Biology: This compound exhibits antimicrobial, antifungal, and anti-inflammatory activities.
Medicine: It is utilized in the development of drugs for treating infections and inflammatory diseases.
Industry: This compound is used in the production of dyes, catalysts, and materials.
Mechanism of Action
The mechanism of action of Methyl 4-methylquinoline-2-carboxylate involves its interaction with molecular targets such as DNA gyrase and DNA topoisomerase IV . These interactions stabilize a covalent enzyme-DNA complex, leading to cell death and exhibiting antimicrobial properties . The compound’s ability to inhibit DNA synthesis makes it effective against various bacterial infections .
Comparison with Similar Compounds
Methyl 4-methylquinoline-2-carboxylate can be compared with other quinoline derivatives such as:
2-Methylquinoline-4-carboxylic acid: Similar in structure but differs in its biological activities.
2-Styrylquinoline-4-carboxylic acid: Known for its anti-inflammatory and antimicrobial properties.
4-Hydroxy-2-quinolones: These compounds exhibit different reactivity and biological activities compared to this compound. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-methylquinoline-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-7-11(12(14)15-2)13-10-6-4-3-5-9(8)10/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTLRNPOWDBSDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20508492 | |
Record name | Methyl 4-methylquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20508492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80109-83-7 | |
Record name | Methyl 4-methylquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20508492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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